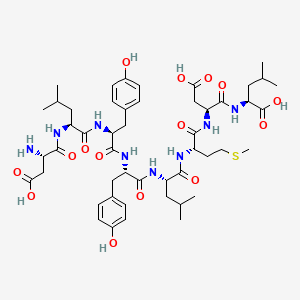

Fibronectin Receptor Peptide (124-131)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIKONOIBPLGKP-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72N8O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Dynamics of Integrin Beta 1

Heterodimeric Structure of Integrin Alpha-Beta Complexes Involving Beta 1

Integrins are obligate heterodimers, composed of non-covalently associated α and β subunits. The integrin β1 subunit is notable for its promiscuity, as it can pair with at least twelve different α subunits to form a diverse array of receptors with distinct ligand specificities and cellular functions. Each αβ heterodimer consists of a large extracellular domain, a single-pass transmembrane helix for each subunit, and short cytoplasmic tails that link the receptor to the actin cytoskeleton and intracellular signaling pathways.

Table 1: Examples of Integrin Alpha-Beta Complexes Involving the Beta 1 Subunit

| Integrin Heterodimer | Major Ligands | Key Functions |

|---|---|---|

| α1β1 | Collagens, Laminins | Cell adhesion to basement membranes |

| α2β1 | Collagens, Laminins | Platelet adhesion and aggregation, morphogenesis |

| α3β1 | Laminins, Fibronectin, Collagen | Cell migration, tissue organization |

| α4β1 | Fibronectin, VCAM-1 | Leukocyte trafficking, hematopoiesis |

| α5β1 | Fibronectin | Cell migration, matrix assembly |

| α6β1 | Laminins | Cell adhesion to basement membranes, cell migration |

Conformational States of Integrin Beta 1 (Bent-Inactive, Open-Active)

Integrin β1-containing heterodimers can exist in at least three major global conformational states, which correlate with their ligand-binding affinity:

Bent-Inactive State: In its inactive, low-affinity state, the integrin ectodomain adopts a compact, bent conformation. The headpiece is folded back towards the cell membrane, which is thought to occlude the ligand-binding site and maintain a low affinity for extracellular ligands.

Extended-Closed State: Upon initial activation signals, the integrin can undergo a "switchblade-like" extension, where the headpiece moves away from the cell membrane. In this intermediate state, the headpiece is still in a "closed" conformation with low ligand affinity.

Extended-Open State: The fully active, high-affinity state is characterized by an extended conformation coupled with significant rearrangements within the headpiece. A key event in this transition is the "swing-out" of the hybrid domain relative to the β-I domain. This movement triggers allosteric changes in the β-I domain, leading to an "open" conformation with high affinity for its ligands.

The transition between these states is a dynamic equilibrium that can be shifted by intracellular signals ("inside-out" activation) or by ligand binding itself ("outside-in" signaling).

Role of the (124-131) Region in Integrin Conformational Changes and Activation

The amino acid region 124-131 of the integrin β1 subunit is located within the β-I domain, a region of paramount importance for ligand binding and the regulation of integrin affinity. While the term "Fibronectin Receptor Peptide (124-131)" is not a formally recognized designation in the literature, mutagenesis studies have identified specific residues within and immediately adjacent to this sequence as being critical for ligand interactions.

Specifically, research has highlighted the importance of Asp-130 and Ser-132 for ligand binding. nih.gov These residues are situated within loops of the β-I domain that directly contribute to the formation of the ligand-binding pocket. The oxygenated side chains of these and other nearby residues are thought to be involved in coordinating with the ligand and the essential divalent cations at the MIDAS. nih.gov

The activation of the integrin β1 subunit involves significant conformational rearrangements of the loops within the β-I domain. nih.gov The transition from the closed, low-affinity state to the open, high-affinity state is driven by the downward movement of the C-terminal α7-helix of the β-I domain. This movement is allosterically coupled to the remodeling of the ligand-binding site, including the loops containing the 124-131 region. nih.govnih.gov Therefore, the 124-131 region is not an independent actor but rather an integral part of the intricate machinery of the β-I domain that undergoes conformational changes to modulate ligand affinity.

In essence, the 124-131 region contributes to the structural integrity of the ligand-binding interface. Its constituent amino acids are likely involved in maintaining the precise three-dimensional structure required for the recognition and binding of ligands like fibronectin. Any alterations in this region could disrupt the delicate balance of conformational states, thereby impairing the ability of the integrin to switch to its high-affinity state and effectively bind to the extracellular matrix. The mapping of epitopes for function-blocking antibodies to the N-terminal 200 amino acids of the β1 subunit further underscores the accessibility and functional importance of this broader region in ligand binding. nih.govnih.gov

Table 2: Key Residues in or near the 124-131 Region of Integrin Beta 1 and Their Implied Function

| Residue | Position | Implied Function in Ligand Binding |

|---|---|---|

| Aspartic Acid (D) | 130 | Critical for ligand binding; likely involved in cation coordination at the MIDAS. nih.gov |

| Serine (S) | 132 | Critical for ligand binding; contributes to the ligand-binding interface. nih.gov |

Ligand Recognition and Binding Specificity of Integrin Beta 1 Complexes, with Emphasis on Fibronectin

General Principles of Integrin-Ligand Interactions

Integrins are a family of transmembrane receptors that facilitate cell-cell and cell-extracellular matrix (ECM) adhesion. wikipedia.org These heterodimeric proteins are composed of α and β subunits, and in humans, at least 18 α and 8 β subtypes are known to form 24 different binding pairs. nus.edu.sg This combination of subunits determines the ligand specificity of the receptor. nus.edu.sg Integrins function as transmembrane linkers, connecting the ECM to the intracellular cytoskeleton, which is crucial for cells to grip the matrix. nih.gov

The interaction between integrins and their ligands is a complex process that underpins numerous physiological events. researchgate.net These interactions are characterized by several key principles:

Ligand Diversity : Integrins can bind to a wide array of ligands, including major ECM components like fibronectin, laminin (B1169045), collagen, and vitronectin. wikipedia.orgnus.edu.sg Conversely, a single ligand can often be recognized by multiple integrins. nih.govbiologists.com For example, at least eight different integrins can bind to fibronectin. nih.gov

Recognition Motifs : Many integrin-ligand interactions are mediated by short, specific amino acid sequences within the ligand. nih.gov The most common of these is the Arginine-Glycine-Aspartic acid (RGD) motif, which is recognized by about a third of all integrins, including α5β1. nus.edu.sgpnas.org Other recognition sequences include LDV (Leu-Asp-Val) and GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg). nus.edu.sgnih.gov

Subunit Contribution : Both the α and β subunits contribute to ligand binding, forming a binding site at their interface. nih.gov The α subunit, particularly the αI domain when present, is a primary determinant of ligand specificity. nus.edu.sg The β subunit is also directly involved in coordinating the ligand. wikipedia.orgnih.gov

Activation States : Integrins exist in different conformational states, which correspond to different affinities for their ligands. frontiersin.org Bidirectional signaling across the cell membrane, known as "inside-out" and "outside-in" signaling, regulates the integrin's activation state and its binding affinity. frontiersin.orgnih.gov Inside-out signaling, for instance, can be triggered by intracellular proteins to activate integrins, enhancing their ability to bind ligands. nih.govfrontiersin.org

Integrins can be broadly grouped into four categories based on their ligand specificity: RGD receptors, laminin receptors, leukocyte-specific receptors, and collagen receptors. nus.edu.sg The β1 and β3 classes are predominantly involved in cell-matrix adhesion, while the β2 class mediates cell-cell interactions. biologists.com

Specificity of Alpha5Beta1 Integrin for Fibronectin and its Recognition Motifs (e.g., RGD, Synergy Site)

The integrin α5β1 is a primary receptor for the ECM glycoprotein (B1211001) fibronectin. elifesciences.orgahajournals.org This interaction is crucial for processes such as cell adhesion, migration, and the assembly of the fibronectin matrix itself. researchgate.netahajournals.org The high-affinity and specific binding of α5β1 to fibronectin is not mediated by a single site but requires the cooperative engagement of at least two distinct sites on fibronectin: the RGD sequence and a "synergy site". merckmillipore.comnih.gov

The RGD motif , located in the 10th type III repeat of fibronectin (Fn10), is the principal recognition site. pnas.orgnih.gov The aspartic acid residue of the RGD sequence coordinates with a divalent cation bound in the β1-subunit's I-like domain, while the arginine residue fits into a cleft in the α5-subunit's β-propeller domain. nih.gov

The synergy site , with a core sequence of PHSRN, is located in the adjacent 9th type III repeat (Fn9). researchgate.netelifesciences.org While the RGD motif is essential, it alone does not confer the high-affinity binding characteristic of the α5β1-fibronectin interaction. nih.gov The synergy site is also required for maximal binding and is thought to interact with the α5-subunit. merckmillipore.comnih.govtandfonline.com Research suggests that the synergy site does not significantly contribute to the initial binding event (on-rate) but is crucial for reinforcing the bond, particularly when it is subjected to mechanical force. elifesciences.org It provides mechanical strength to the bond, while the RGD domain serves primarily to activate and align the receptor-ligand interface. nih.gov

Different activation states of α5β1 show distinct interactions with these two sites. nih.gov Studies using activating monoclonal antibodies to induce low- and high-activity states of α5β1 demonstrated that while both states require the RGD sequence, the lower-activated state is more dependent on the synergy site for mechanical coupling. nih.gov The high-activated state retains some binding activity even when the synergy site is mutated. nih.gov This indicates that the synergy site's role is to strengthen the adhesion mediated by α5β1. elifesciences.org

| Recognition Motif | Location on Fibronectin | Primary Role in α5β1 Binding |

| RGD (Arg-Gly-Asp) | 10th Type III Repeat (Fn10) | Essential for initial recognition, activation, and alignment of the integrin-ligand interface. nih.gov |

| Synergy Site (PHSRN) | 9th Type III Repeat (Fn9) | Enhances binding affinity and provides mechanical strength to the bond; reinforces adhesion under force. elifesciences.orgmerckmillipore.comnih.gov |

Direct Evidence of Peptide (124-131) Involvement in Fibronectin-Integrin Beta 1 Interactions

Direct interaction between fibronectin and the integrin β1 subunit involves a highly conserved region that includes a metal ion-binding site. A peptide sequence from the homologous β3 subunit, spanning residues 118-131, has been shown to be a critical component of this interaction. imrpress.com This region is strongly conserved across all β subunits, including β1, and contains a DxSxS motif, which is a known cation binding motif. imrpress.com

A synthetic peptide corresponding to β3 residues 118-131 was found to directly bind divalent cations such as Mn²⁺, Mg²⁺, and Ca²⁺ with a 1:1 stoichiometry. imrpress.com Crucially, this same peptide was also shown to bind RGD-containing peptides. imrpress.com This provides direct evidence that this specific region of the β subunit is a key interface for ligand interaction, potentially acting as a coordination site where the cation and the aspartic acid residue of the ligand's RGD motif converge. nih.govimrpress.com

Influence of Divalent Cations on Integrin-Ligand Binding

The binding of all integrins to their ligands is strictly dependent on the presence of extracellular divalent cations. nih.govnih.gov These cations are not merely passive cofactors; they actively regulate the affinity and specificity of the integrin-ligand bond. nih.govresearchgate.net The removal of divalent cations with a chelating agent like EDTA completely inhibits integrin-ligand binding. nih.govresearchgate.net

In the context of the α5β1-fibronectin interaction, different divalent cations have distinct and complex effects: nih.gov

Manganese (Mn²⁺) : Generally acts as a potent activator of integrins, including α5β1. researchgate.netnih.gov It promotes a high-affinity state of the receptor, leading to high levels of fibronectin binding. nih.gov

Magnesium (Mg²⁺) : This is considered the primary physiological cation that supports ligand binding. researchgate.net For α5β1, Mg²⁺ alone promotes low to moderate levels of fibronectin binding. nih.gov

Calcium (Ca²⁺) : The role of calcium is more complex and often inhibitory at physiological concentrations (e.g., ~1 mM). nih.govnih.gov Ca²⁺ by itself fails to support α5β1 binding to fibronectin. nih.gov It strongly inhibits Mn²⁺-supported binding in a noncompetitive manner, suggesting it binds to a different site. nih.gov However, it acts as a direct competitive inhibitor of Mg²⁺-supported binding. Paradoxically, low concentrations of Ca²⁺ can enhance the apparent affinity of Mg²⁺ for its binding site, suggesting the existence of a separate, high-affinity Ca²⁺-binding site that can synergize with Mg²⁺. nih.gov

These differential effects imply that distinct classes of cation-binding sites exist within the α5β1 integrin. nih.gov The interplay between the concentrations of these cations is a key physiological mechanism for regulating cell adhesion. In body fluids, the presence of both Ca²⁺ and Mg²⁺ typically maintains most integrins in a resting, low-affinity state. nih.gov

| Divalent Cation | Effect on α5β1-Fibronectin Binding | Mechanism of Action |

| Manganese (Mn²⁺) | Strong promotion of binding | Induces a high-affinity integrin conformation. nih.gov |

| Magnesium (Mg²⁺) | Supports low to moderate levels of binding | The primary physiological cation for supporting binding. nih.gov |

| Calcium (Ca²⁺) | Generally inhibitory at physiological concentrations | Fails to support binding alone; noncompetitively inhibits Mn²⁺-supported binding and competitively inhibits Mg²⁺-supported binding. Can be synergistic with Mg²⁺ at low concentrations. nih.gov |

Modulation of Cellular Adhesion and Migration by Integrin Beta 1 Interactions

Mechanisms of Integrin-Mediated Cell Adhesion to Extracellular Matrix Components

Cell adhesion to the ECM is a complex process initiated by the binding of integrin receptors to specific ligands, such as fibronectin. imrpress.com Integrins, including the α5β1 heterodimer, are cell surface receptors that connect the extracellular environment to the internal actin cytoskeleton, transmitting signals bidirectionally across the cell membrane. karger.comrupress.org

The primary recognition site on fibronectin for many integrins is the tri-peptide sequence Arg-Gly-Asp (RGD). imrpress.commdpi.com However, the specificity and strength of this interaction are often enhanced by synergy sites on fibronectin. For the α5β1 integrin, a key synergy site is the PHSRN sequence located in the 9th type III domain of fibronectin. imrpress.comscirp.org The interaction is not merely a simple lock-and-key mechanism; it involves conformational changes in the integrin receptor upon ligand binding. nih.gov The binding of fibronectin to the α5β1 integrin initiates a cascade of events, starting with the clustering of integrin receptors. molbiolcell.org This clustering is a critical step that strengthens the cell's attachment to the ECM and initiates downstream signaling pathways. unc.edu The peptide corresponding to residues 124-131 of the integrin beta 1 subunit is located within the βI domain, a region that undergoes significant conformational shifts during the transition of the integrin to its active, ligand-binding state. nih.govnih.gov By mimicking a part of the receptor, synthetic peptides like Fibronectin Receptor Peptide (124-131) can interfere with these natural interactions, highlighting the importance of this specific region in the adhesion process. nih.gov

Table 1: Key Molecules in Integrin-Mediated Adhesion

| Molecule | Type | Primary Role in Adhesion |

|---|---|---|

| Integrin α5β1 | Cell Surface Receptor | Binds to fibronectin, mediating cell-matrix attachment. imrpress.comnih.gov |

| Fibronectin | ECM Glycoprotein (B1211001) | Provides binding sites (e.g., RGD) for integrins. imrpress.comjci.org |

| RGD Sequence | Peptide Motif | Primary cell recognition site on fibronectin. imrpress.commdpi.com |

| PHSRN Sequence | Peptide Motif | Synergy site on fibronectin that enhances α5β1 binding. imrpress.comscirp.org |

| Peptide (124-131) | Synthetic Peptide | Corresponds to a region on the Integrin β1 subunit, potentially involved in ligand/receptor interaction sites. nih.gov |

Regulation of Cell Spreading and Motility by Integrin Beta 1 Signaling

Following initial adhesion, cells typically spread out and can migrate across the ECM. This dynamic process is tightly regulated by signaling pathways initiated by Integrin Beta 1. karger.comnih.gov The binding of fibronectin to α5β1 integrin does not just anchor the cell; it triggers a cascade of intracellular signals that influence cell shape and movement. jci.orgnih.gov This "outside-in" signaling is crucial for cell spreading and motility. scirp.org

Upon ligand binding and clustering, integrins recruit a variety of signaling proteins to the cell membrane. nih.gov While the simple occupancy and clustering of integrin receptors by RGD-containing peptides can promote the formation of focal adhesions, this alone is not always sufficient to trigger subsequent cellular responses like enhanced growth. biologists.com The polymerization of fibronectin into a matrix, a process regulated by integrins, appears to be a key step in activating certain cellular functions. molbiolcell.orgbiologists.com

The signaling pathways activated by Integrin Beta 1 are complex and involve numerous molecules that ultimately modulate the cell's cytoskeleton. karger.com This regulation is essential for the coordinated protrusion, attachment, and retraction cycles that define cell migration. jci.org Synthetic peptides that interfere with specific integrin-ligand interactions can be used to probe these regulatory mechanisms. For instance, interfering with the fibronectin-α5β1 interaction can inhibit cell migration, demonstrating the central role of this specific receptor in cell motility. nih.gov

Table 2: Research Findings on Integrin Beta 1 and Cell Motility

| Finding | Experimental System | Implication | Citation |

|---|---|---|---|

| Inhibition of fibronectin function by a synthetic peptide disrupts gastrulation and neural crest cell migration. | Amphibian and Avian Embryos | Demonstrates the critical role of fibronectin-receptor interactions in developmental cell migration. | nih.gov |

| Fibronectin matrix assembly, beyond just receptor binding, positively regulates cell growth. | Fibronectin-null Mouse Embryonic Cells | Shows that integrin-mediated signaling for some functions requires the formation of a larger ECM structure. | biologists.com |

Contributions of Peptide (124-131) to Cell Migration Dynamics, as observed in Model Systems (e.g., Gastrulation Arrest in Rana pipiens)

The functional importance of the 124-131 region of the Integrin Beta 1 subunit has been demonstrated in dramatic fashion in developmental biology model systems. nih.gov Gastrulation is a critical phase in early embryonic development characterized by extensive and coordinated cell migrations that establish the fundamental body plan. nih.gov This process is known to be highly dependent on the dynamic interaction between cells and the fibronectin-rich extracellular matrix.

In a key study using the leopard frog, Rana pipiens, researchers investigated the effects of microinjecting synthetic peptides into mid-blastulae. nih.gov One of the peptides tested was the Fibronectin Receptor Peptide (124-131), with the sequence DLYYLMDL, which corresponds to a region of the β1 subunit of integrins like α5β1. nih.gov The microinjection of this specific peptide was found to significantly inhibit gastrulation, effectively arresting this vital migratory process. nih.gov

This result provides strong evidence that the 124-131 sequence represents a crucial site for the interaction between the fibronectin receptor and its ligand, fibronectin. nih.gov By competing with the endogenous receptor region, the synthetic peptide likely disrupts the normal cell-matrix adhesion and signaling required for the cell movements of gastrulation. nih.gov This experimental approach, using a targeted peptide to induce a specific functional deficit, highlights the peptide's utility as a probe for dissecting complex biological processes and confirms the critical role of this specific receptor domain in large-scale cell migration. nih.govnih.gov

Role of Integrin Beta 1 in Cytoskeletal Reorganization and Focal Adhesion Formation

The link between the extracellular matrix and the intracellular actin cytoskeleton is physically manifested at sites called focal adhesions. unc.edu These complex structures are composed of clustered integrins and a multitude of associated proteins that anchor actin filaments to the cell membrane. unc.eduunc.edu The formation and maturation of focal adhesions are directed by Integrin Beta 1 signaling. karger.com

When Integrin Beta 1 binds to ECM components like fibronectin, it initiates the recruitment of structural and signaling proteins such as talin and vinculin to its cytoplasmic tail. unc.edu This recruitment is a foundational step in the assembly of focal adhesions. unc.edu The process is density-dependent; a certain spacing of ECM ligands is required to trigger the formation of robust focal adhesions. unc.edu For instance, high densities of the RGD peptide are needed to induce the formation of focal adhesions in fibroblasts. unc.edu

Integrin Beta 1 signaling also activates Rho family GTPases, including Rac and Rho, which are master regulators of the actin cytoskeleton. nih.govunc.edu Activation of these molecules leads to profound cytoskeletal reorganization, including the formation of stress fibers (bundles of actin filaments) that terminate at focal adhesions. molbiolcell.org This reorganization generates the intracellular tension necessary for cell spreading, migration, and maintaining cell shape. nih.gov The ability of Integrin Beta 1 to translate an external chemical cue (binding to fibronectin) into a physical and structural change within the cell is central to its function. karger.comrupress.org

Table 3: Proteins Involved in Integrin-Mediated Cytoskeletal Organization

| Protein | Class | Function |

|---|---|---|

| Talin | Adaptor Protein | Binds to the integrin β-subunit cytoplasmic tail and to actin, providing a direct link to the cytoskeleton. unc.edu |

| Vinculin | Adaptor Protein | Recruited to focal adhesions, helps anchor actin filaments and strengthens the adhesion complex. unc.edu |

| Focal Adhesion Kinase (FAK) | Non-receptor Tyrosine Kinase | A key signaling molecule activated by integrin clustering, it regulates cell migration and survival. nih.gov |

| Rho GTPases (Rac, Rho) | Signaling G-Protein | Regulate actin polymerization, stress fiber formation, and cell contractility. nih.govunc.edu |

Intercellular Signaling Pathways Triggered by Integrin Beta 1 Engagement

Bidirectional Signaling (Inside-Out and Outside-In) Mechanisms

Integrin β1, like all integrins, is a master of bidirectional signaling, transmitting information from the outside of the cell in ("outside-in") and from the inside of the cell out ("inside-out"). nih.govnih.govnih.govbiologists.commit.edunih.govyoutube.comyoutube.com

Inside-Out Signaling: This process regulates the affinity of the integrin for its extracellular ligands. nih.govnih.govbiologists.com Intracellular signals, often originating from other cell surface receptors like G protein-coupled receptors (GPCRs), lead to the recruitment of activating proteins such as talin and kindlin to the cytoplasmic tail of the β1 subunit. nih.govyoutube.com This binding event induces a conformational change in the integrin, shifting it from a bent, low-affinity state to an extended, high-affinity state, thereby enhancing its ability to bind to ECM proteins. nih.govyoutube.com This activation is crucial for processes like leukocyte adhesion to the endothelium during inflammation. nih.gov

Outside-In Signaling: Upon binding to ECM ligands like fibronectin or collagen, clustered integrin β1 receptors trigger a cascade of intracellular signals. nih.govnih.govnih.gov This "outside-in" signaling is responsible for the formation of focal adhesions, which are complex structures composed of structural and signaling proteins that link the ECM to the actin cytoskeleton. nih.govbiologists.com These signals provide the cell with information about its surrounding environment, influencing its behavior, including migration, proliferation, and survival. nih.govbiologists.com For instance, unidirectional shear stress can activate β1 integrin, leading to calcium signaling and cell alignment, a process vital for vascular homeostasis. nih.govbiologists.com

A third, more complex signaling paradigm known as "inside-outside-in" has also been proposed. This involves GPCR-initiated intracellular signals that enhance integrin outside-in signaling, thereby dynamically regulating cellular contractility and promoting robust cellular responses. nih.gov

Activation of Non-Receptor Tyrosine Kinases (e.g., FAK, Src)

Central to integrin β1 outside-in signaling is the activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases. nih.govnih.gov

Focal Adhesion Kinase (FAK): The clustering of integrin β1 upon ligand binding leads to the recruitment and activation of FAK at focal adhesions. nih.govpnas.orgsemanticscholar.org This activation is initiated by the autophosphorylation of FAK at the tyrosine residue 397 (Y397). nih.govpnas.org This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.govrupress.org The recruitment of FAK by ECM-ligated integrins is a critical step in promoting cell-cycle progression in various cell types. pnas.org Studies have shown that FAK is directly recruited by integrin β1 and its subsequent activation is necessary for processes like fibroblast migration on fibronectin. nih.gov

Src Family Kinases: Following its recruitment to the FAK Y397 autophosphorylation site, Src kinase becomes activated and, in turn, phosphorylates FAK on other tyrosine residues, such as Y861 and Y925. pnas.orgnih.gov This reciprocal activation of FAK and Src creates a robust signaling complex that phosphorylates a host of downstream substrates, including p130Cas and paxillin. nih.govnih.govrupress.org This FAK/Src signaling axis is crucial for regulating cell spreading, migration, and the formation of polarized lamellipodia. nih.govnih.gov Interestingly, some studies suggest that integrin-mediated activation of the PI3K/Akt pathway can occur independently of FAK and Src family kinases. nih.gov

The table below summarizes key findings from studies on FAK and Src activation by integrin β1.

| Finding | Cell Type/Model | Significance | Reference(s) |

| Tac-β1 chimera inhibits FAK activation by preventing phosphorylation at Tyr-397. | Primary fibroblasts | Demonstrates the importance of the β1 cytoplasmic domain in FAK activation. | nih.gov |

| Integrin α3β1 is required for full FAK autophosphorylation at Y397 and subsequent Src-dependent phosphorylation of FAK. | Keratinocytes | Highlights the role of specific integrin α subunits in modulating FAK/Src signaling. | nih.gov |

| FAK activation is essential for the proliferation of metastatic cancer cells in the lungs. | Mouse mammary carcinoma cells | Links the integrin β1-FAK signaling axis to cancer metastasis. | pnas.org |

| FAK mediates fibroblast migration primarily via integrin β1. | Human lung fibroblasts | Establishes FAK as a central player in fibrosis. | nih.gov |

Downstream Signaling Cascades: MAPK/ERK, PI3K/Akt, NF-κB, Wnt Pathways

The activation of FAK and Src initiates a branching of downstream signaling cascades that regulate diverse cellular functions.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream target of integrin β1 signaling. nih.govupenn.edu Activation of this pathway is often mediated through the FAK/Src complex, which can recruit the Grb2-Sos complex, leading to the activation of Ras and the subsequent Raf-MEK-ERK cascade. nih.govupenn.eduyoutube.com The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. nih.gov For instance, the β1 integrin/FAK/ERK signaling pathway is essential for the differentiation and survival of human fetal pancreatic islet cells. nih.govresearchgate.net Active ERK has been shown to be targeted to newly forming focal adhesions upon integrin engagement, suggesting a role in regulating adhesion assembly and cell motility. embopress.org

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another major signaling route activated by integrin β1 engagement. nih.govspandidos-publications.com This pathway is vital for cell survival, growth, and migration. spandidos-publications.comyoutube.com The binding of the p85 regulatory subunit of PI3K to phosphorylated FAK is a proposed mechanism for its activation. nih.gov However, evidence also suggests a FAK-independent mechanism for PI3K/Akt activation by β1 integrins. nih.gov Vaccinia virus, for example, utilizes β1 integrin to activate the PI3K/Akt pathway for its entry into host cells. nih.gov

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. youtube.com Studies have shown that β1 integrin signaling can activate the NF-κB pathway. nih.govnih.gov For example, in a model of radiation-treated breast cancer, irradiation induced the nuclear translocation of NF-κB and its binding to the β1-integrin promoter, leading to increased β1-integrin expression and an invasive phenotype. nih.gov Inhibition of NF-κB or β1-integrin signaling could abrogate this invasive activity. nih.govnih.gov

Wnt Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. spandidos-publications.com Crosstalk between integrin β1 and the canonical Wnt/β-catenin pathway has been demonstrated. spandidos-publications.comnih.govnih.gov Integrin ligation can synergize with Wnt signaling through a FAK-dependent mechanism. nih.gov For example, Wnt3a can activate β1-integrin in vascular smooth muscle cells, regulating their migration and adhesion. spandidos-publications.com This interaction can be mediated by integrin-linked kinase (ILK), which connects integrin function to Wnt signaling. spandidos-publications.com

Cross-Talk with Growth Factor Receptors and Other Cell Surface Molecules

Integrin β1 signaling does not occur in isolation but is intricately linked with the signaling pathways of growth factor receptors and other cell surface molecules, creating a comprehensive cellular sensory network. ahajournals.orgnih.govembopress.org

Growth Factor Receptors: There is extensive crosstalk between integrin β1 and various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor Receptor (IGF-IR). ahajournals.orgnih.govescholarship.org This crosstalk is a vital mechanism for providing specificity to cellular responses during development and in pathological conditions. ahajournals.org For instance, β1 integrins are implicated in VEGF-induced angiogenesis. ahajournals.org The synergy between integrin and growth factor receptor signaling can occur through the co-clustering of these receptors in focal adhesions. ahajournals.org Furthermore, integrin engagement can lead to the activation of growth factor receptors even in the absence of their respective ligands. biologists.com

Other Cell Surface Molecules: Integrin β1 also interacts with other cell surface molecules, modulating their function and downstream signaling. For example, an interaction between the cytoplasmic domain of integrin β1 and the 14-3-3β protein has been identified, which appears to regulate integrin-mediated cell spreading and migration through a FAK-independent mechanism. nih.gov Additionally, crosstalk between CD26, caveolin-1, and integrin β1 has been implicated in TGF-β1-induced epithelial-mesenchymal transition (EMT). mdpi.com The tetraspan protein epithelial membrane protein-2 (EMP2) also interacts with β1 integrins and regulates adhesion and signaling pathways involving FAK and Src. pnas.org

Role in Extracellular Matrix Assembly and Remodeling

Integrin Beta 1 Involvement in Fibronectin Fibrillogenesis

Fibronectin fibrillogenesis, the process by which soluble fibronectin dimers are assembled into an insoluble fibrillar matrix, is a cell-mediated event critically dependent on the interaction with cell surface receptors, primarily integrins. The β1 integrin subunit, often as part of the α5β1 integrin heterodimer, is a key player in this process. Integrin α5β1 serves as the primary receptor for binding to soluble fibronectin. nih.gov This binding is essential for initiating the conformational changes in the fibronectin molecule that are necessary for its self-assembly into fibrils. nih.gov

The assembly of fibronectin fibrils is a stepwise process that requires the binding of fibronectin dimers to integrins, which in turn connect to the actin cytoskeleton within the cell. nih.gov This connection allows for the exertion of cellular traction forces on the fibronectin molecule, leading to its unfolding and the exposure of cryptic self-assembly sites. This intricate interplay between fibronectin, integrins, and the cytoskeleton underscores the importance of the fibronectin receptor in initiating and propagating the formation of the fibronectin matrix. The β1 integrin subunit is involved in osteoblast compaction through the fibronectin fibrillogenesis cell-mediated matrix assembly process. uniprot.org

Regulation of Collagen and Laminin (B1169045) Deposition

Furthermore, while the direct regulation of laminin deposition by the fibronectin receptor peptide is less characterized, the interconnected nature of the ECM suggests a coordinated assembly process. The deposition of laminins into the extracellular matrix is a complex process regulated by cell-surface receptors. nih.gov Given that fibronectin can bind to laminins, it is plausible that the fibronectin matrix, once assembled through integrin-mediated processes, helps to organize and stabilize the deposition of laminin. mdpi.com When associated with the α7 integrin, the β1 integrin subunit regulates cell adhesion and laminin matrix deposition. uniprot.org

Influence on Tissue Stiffness and Mechanotransduction

The mechanical properties of the ECM, particularly its stiffness, play a significant role in regulating cell behavior through a process known as mechanotransduction. Fibronectin is a crucial component of the ECM that contributes to tissue mechanics. Pathological conditions such as cancer and fibrosis are often characterized by an increase in tissue stiffness, which can be driven by the enhanced expression and crosslinking of ECM proteins like collagen and fibronectin. ethz.ch

The interaction between cells and the fibronectin matrix via integrins is a fundamental aspect of mechanotransduction. Cells exert forces on the ECM, and in turn, the mechanical properties of the ECM influence cellular functions such as migration, proliferation, and differentiation. nih.govmdpi.com The fibronectin receptor, by mediating the assembly of the fibronectin matrix and connecting it to the intracellular cytoskeleton, is central to this bidirectional communication. This allows cells to sense and respond to the stiffness of their environment, a process that is vital for maintaining tissue homeostasis and can be dysregulated in disease. nih.govnih.gov

Modulation of Extracellular Matrix Proteolysis and Degradation Processes

The dynamic nature of the ECM requires a tightly regulated balance between matrix assembly and degradation. Extracellular matrix remodeling is controlled by a combination of matrix synthesis, deposition, and degradation. molbiolcell.org The degradation of ECM components is largely carried out by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.comnih.gov

The fibronectin matrix itself is subject to proteolytic degradation, and its assembly state can influence its susceptibility to proteases. The polymerization of fibronectin into a stable matrix can protect it from degradation. molbiolcell.org Conversely, factors that inhibit fibronectin polymerization can lead to increased degradation of fibronectin. molbiolcell.org The fibronectin receptor, by controlling the assembly of the fibronectin matrix, indirectly modulates its turnover. Furthermore, the degradation of the ECM can release bioactive fragments, known as matrikines, which can further regulate cellular activities, including the expression of MMPs. sci-hub.se This creates a complex feedback loop where the state of the fibronectin matrix, governed by its interaction with cellular receptors, can influence the proteolytic microenvironment.

Mechanistic Contributions to Developmental Processes and Organogenesis

Critical Roles in Embryonic Development and Morphogenesis

The interplay between fibronectin and its receptors is fundamental to embryonic development and morphogenesis. Fibronectin, a glycoprotein (B1211001) found in the ECM, is crucial for cell adhesion and migration during processes like wound healing and embryonic development. hycultbiotech.com The expression of both fibronectin and its integrin receptors is tightly regulated during development. imrpress.com

The absolute requirement of these interactions is demonstrated by gene-targeting studies. Mouse embryos that lack the ability to produce fibronectin (fibronectin-null) die early in development, around day 8.5, exhibiting significant defects in the formation of the mesoderm, neural tube, and blood vessels. imrpress.com This underscores the non-redundant role of the fibronectin matrix in providing a scaffold for and guiding the intricate cellular movements and reorganizations that define morphogenesis.

Further evidence for the critical role of the fibronectin recognition system comes from experiments using synthetic peptides. Short synthetic peptides that mimic the cell-binding sequence of fibronectin can competitively inhibit cell adhesion to a fibronectin matrix. semanticscholar.org When these peptides are introduced into developing embryos, they can disrupt major cell migratory events. For instance, a decapeptide containing the Arg-Gly-Asp-Ser (RGDS) recognition sequence was found to inhibit both amphibian gastrulation and avian neural crest cell migration, two key morphogenetic processes. semanticscholar.org This demonstrates that the specific recognition between cells and the fibronectin matrix is a key driver of embryonic patterning.

The assembly of fibronectin into a fibrillar matrix is itself a cell-mediated process that is critical for tissue organization. This process is essential for various morphogenetic events, including the formation of blastomeres, somites, and the development of the heart and limbs. nih.gov

Table 1: Impact of Fibronectin and Receptor Disruption on Embryonic Development

| Experimental Model | Method of Disruption | Observed Developmental Effect | Reference |

|---|---|---|---|

| Mouse Embryos | Genetic knockout of fibronectin gene | Embryonic lethality at day 8.5; defects in mesoderm, neural tube, and blood vessel development. | imrpress.com |

| Amphibian Embryos | Injection of synthetic peptide inhibitor (RGDS) | Inhibition of gastrulation. | semanticscholar.org |

Specific Involvement in Gastrulation and Cell Sorting

Gastrulation is a formative phase in early embryonic development where the single-layered blastula is reorganized into a multilayered structure known as the gastrula. This process involves massive and coordinated cell movements that establish the primary germ layers: ectoderm, mesoderm, and endoderm. The interaction between fibronectin and its cellular receptors is a key molecular mechanism driving these movements.

In amphibian embryos, a fibrillar network of fibronectin assembles on the inner surface of the blastocoel roof, creating a substrate for the migration of mesodermal cells. nih.gov The importance of this fibronectin pathway is highlighted by several experimental findings:

Inhibition with Antibodies: Microinjection of monovalent antibodies directed against fibronectin effectively halts gastrulation. nih.gov

Inhibition with Synthetic Peptides: A more targeted approach using a synthetic peptide containing the cell-binding sequence of fibronectin (Arg-Gly-Asp-Ser) also leads to a complete blockage of mesodermal cell migration. nih.gov This indicates that preventing the interaction between cellular receptors and fibronectin is the direct cause of the arrested development. nih.gov

Genetic Disruption: Knockout studies targeting fibronectin or its integrin receptors also confirm that these interactions are essential for gastrulation. imrpress.com

During gastrulation in Xenopus, endoderm cells move from the embryo's surface to its interior. This process, known as ingression-type cell migration, relies on interactions with the fibronectin matrix, even though the migrating cells are connected by thin protrusions and separated by wide gaps. elifesciences.org This highlights the dual role of cell-matrix and cell-cell adhesion in orchestrating the complex cell rearrangements of gastrulation. Cell adhesion provides the necessary mechanical framework for cell cortex tension, which in turn drives the process of cell sorting.

Regulation of Cell Proliferation and Differentiation during Development

The signaling cascades initiated by the binding of fibronectin to its integrin receptors are crucial regulators of cell fate, influencing both proliferation and differentiation throughout development. Integrins act as true receptors, modulating intracellular signaling pathways that control these fundamental cellular responses. nih.gov

A clear example of this regulatory role is seen in the development of the pituitary gland. The coordinated differentiation of precursor cells into various hormone-producing cell types is dependent on the expression of Integrin Beta 1 in these epithelial precursors. pnas.org The absence of this integrin subunit not only disrupts the formation of the gland's vasculature but also impairs the terminal differentiation of the endocrine cells, demonstrating a direct link between cell-matrix adhesion and cell fate determination. pnas.org

Similarly, the transmembrane protein embigin, identified as a direct fibronectin receptor, plays a specific role in the differentiation of the sebaceous gland. kcl.ac.uk Loss of embigin encourages progenitor cells to exit their undifferentiated state and proceed towards differentiation. kcl.ac.uk This indicates that the interaction with fibronectin via specific receptors can be a key factor in maintaining a stem cell niche and regulating the timing of differentiation.

The influence of fibronectin-integrin interactions extends to broader cellular behaviors that underlie development. These interactions can influence cell cycle progression and gene expression, thereby promoting proliferation in certain contexts. spandidos-publications.com For example, signaling through the PI3K/AKT/mTOR pathway is a key mediator of the proliferative effects stimulated by fibronectin-integrin binding in some cell types. nih.gov

Table 2: Examples of Fibronectin Receptor Involvement in Cell Differentiation

| Developmental Context | Key Receptor/Protein | Role in Differentiation | Consequence of Disruption | Reference |

|---|---|---|---|---|

| Pituitary Gland | Integrin Beta 1 | Required for coordinated terminal differentiation of endocrine cells. | Failure of coordinated differentiation. | pnas.org |

| Sebaceous Gland | Embigin | Regulates exit from the progenitor compartment and progression toward differentiation. | Promotes premature differentiation. | kcl.ac.uk |

Integrin Beta 1 in Vascular Morphogenesis and Angiogenesis Mechanisms

Integrin Beta 1 (β1), the protein subunit from which the Fibronectin Receptor Peptide (124-131) is derived, is a central player in the formation of new blood vessels from pre-existing ones (angiogenesis) and the initial creation of the vascular network (vasculogenesis). These processes are fundamental to embryonic development, supplying growing tissues with oxygen and nutrients. nih.gov

The critical nature of Integrin β1 in vascular development has been unequivocally demonstrated through genetic studies.

Embryos with a complete knockout of the Integrin β1 gene die very early in development due to defects in implantation. nih.gov

More specifically, deleting the Integrin β1 gene only in endothelial cells results in embryonic death by day 10.5, with severe defects in the developing vascular system. nih.gov

Experiments creating embryoid bodies (a three-dimensional aggregate of embryonic stem cells) that lack Integrin β1 show a complete absence of endothelial cell proliferation and vessel branching. nih.gov

Integrin β1's role in angiogenesis is multifaceted, involving several key steps in vessel formation:

Endothelial Cell Function: It is required for endothelial cell adhesion, migration, survival, and proliferation, all of which are essential for the sprouting and extension of new vessels. pnas.orgnih.gov

Vessel Structure and Stability: Later in development, Integrin β1 is necessary for establishing proper endothelial cell polarity and lumen formation. pnas.org Its interactions with the ECM are also required for the production and assembly of the ECM itself, leading to the formation of stable, non-leaky blood vessels. pnas.org

Coordination with Growth Factors: Angiogenesis is triggered by growth factors like Vascular Endothelial Growth Factor (VEGF). nih.gov Integrin β1 functions in close collaboration with VEGF receptors. The engagement of integrins with the ECM can augment the signaling activity of VEGF receptors, creating a coordinated system that drives the angiogenic process. nih.govnih.gov For example, the engagement of αvβ3 integrin can promote the activation of VEGFR-2, enhancing the cell-proliferating signals from VEGF. nih.gov

In essence, Integrin β1 acts as a canonical regulator of developmental angiogenesis, ensuring that the invasion of blood vessels is intricately coordinated with the development of the surrounding tissue. pnas.org

Involvement in Cellular Pathophysiology Focus on Molecular and Cellular Mechanisms

Role in Cancer Cell Adhesion, Migration, Invasion, and Metastasis Mechanisms

The interaction between the fibronectin receptor and fibronectin is a cornerstone of cancer progression, influencing multiple stages from primary tumor growth to the formation of distant metastases. jcancer.orgmolbiolcell.org This process is heavily dependent on the receptor's ability to bind to the RGD motif of fibronectin, a function directly involving the 124-131 peptide region of the integrin β-subunit. imrpress.com

Cancer cells frequently upregulate the expression of fibronectin and its corresponding integrin receptors, such as α5β1 and αvβ3. jcancer.orgmdpi.comnih.gov This enhanced expression facilitates several key metastatic processes:

Adhesion: The binding of integrins to fibronectin in the ECM provides cancer cells with the necessary traction to adhere to their substrate. nih.govmdpi.com This adhesion is a prerequisite for subsequent movement and invasion. In ovarian cancer, for instance, fibronectin secreted by peritoneal tissue activates α5β1 integrin on cancer cells, stimulating their adhesion and subsequent invasion. mdpi.comnih.gov

Migration and Invasion: Upon binding to fibronectin, the receptor activates a cascade of intracellular signaling pathways that promote cell migration. Key pathways include the focal adhesion kinase (FAK), PI3K/AKT/mTOR, and MAPK/ERK signaling cascades. nih.govnih.govspandidos-publications.com These pathways reorganize the actin cytoskeleton, forming structures like invadopodia that degrade the ECM, allowing cancer cells to invade surrounding tissues. jcancer.orgmdpi.com For example, fibronectin-mediated signaling through FAK is a known driver of migration and invasion in lung cancer cells. jcancer.org Similarly, in breast cancer, fibronectin can elicit robust STAT3 activation, which is dependent on FAK, promoting progression. jcancer.org

Metastasis: During metastasis, cancer cells must survive in the bloodstream and extravasate into distant tissues. The fibronectin-receptor interaction protects circulating tumor cells from anoikis (a form of programmed cell death that occurs when cells detach from the ECM). mdpi.comnih.govnih.gov Upregulation of fibronectin has been shown to be important for the development of anoikis resistance in lung and breast cancer cell aggregates. nih.gov Furthermore, cancer-associated fibroblasts (CAFs) produce highly aligned fibronectin matrices that serve as "highways" for directional cancer cell migration, facilitating metastasis. nih.govfrontiersin.org

Table 1: Role of Fibronectin Receptor Signaling in Different Cancers

| Cancer Type | Integrin Receptor(s) | Key Signaling Pathways Activated | Cellular Outcome |

|---|---|---|---|

| Breast Cancer | α5β1, αvβ3 | FAK/STAT3, PI3K/AKT jcancer.orgnih.gov | Promotes progression, invasion, and therapy resistance. jcancer.org |

| Ovarian Cancer | α5β1 | MMP-9, c-Met mdpi.comnih.gov | Stimulates invasiveness and peritoneal dissemination. mdpi.comnih.gov |

| Lung Cancer | α5β1 | PI3K/AKT/mTOR, FAK jcancer.orgnih.govnih.gov | Enhances proliferation, invasion, and protects from apoptosis. jcancer.orgnih.gov |

| Prostate Cancer | α5β1 | MMP-1 mdpi.com | Promotes invasion and metastasis. mdpi.com |

| Melanoma | α5β1 | Rho-GTPases mdpi.comnih.gov | Increases cell adhesion and protects against apoptosis, promoting metastasis. mdpi.comnih.gov |

| Glioblastoma | αvβ8 | N/A | Contributes to extreme aggressiveness and invasiveness. frontiersin.org |

Mechanisms in Fibrotic Processes and Myofibroblast Differentiation

Fibrosis, the excessive accumulation of ECM components, leads to scarring and organ dysfunction. mdpi.com The interaction between the fibronectin receptor and fibronectin is a central driver of this pathological process, particularly in the differentiation of fibroblasts into myofibroblasts. nih.gov Myofibroblasts are the primary cell type responsible for the excessive deposition of ECM proteins, such as collagen, during fibrosis. mdpi.comcambridge.org

The differentiation into myofibroblasts is driven by a combination of chemical and mechanical cues, both of which involve fibronectin-receptor signaling. mdpi.com

TGF-β Activation: Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that stimulates the transformation of fibroblasts into myofibroblasts. nih.govnih.gov Fibronectin plays a crucial role by binding to the latent TGF-β complex in the ECM. nih.gov When cells exert contractile forces on the fibronectin matrix via their integrin receptors, it induces a conformational change in fibronectin that leads to the release and activation of TGF-β. mdpi.com This creates a self-perpetuating cycle where myofibroblast contraction releases more active TGF-β, further driving the fibrotic response. nih.gov

Mechanotransduction: Fibrotic tissues are significantly stiffer than healthy tissues. This increased mechanical stiffness, sensed by fibroblasts through their fibronectin receptors, is a powerful inducer of myofibroblast differentiation. mdpi.com The binding of the receptor to the rigid, fibronectin-rich matrix activates mechanotransduction pathways that promote the expression of myofibroblast markers like α-smooth muscle actin (α-SMA) and increased collagen synthesis. mdpi.comcambridge.org

EDA-Fibronectin: A specific splice variant of fibronectin containing the extra domain A (EDA) is highly expressed during fibrosis. mdpi.comnih.gov EDA-fibronectin is particularly potent at inducing myofibroblast differentiation through its interaction with integrin receptors, making it a key pathogenic molecule in fibrotic diseases. mdpi.com

Table 2: Key Molecular Players in Fibronectin Receptor-Mediated Fibrosis

| Molecule | Role in Fibrosis | Interacting Partner(s) |

|---|---|---|

| TGF-β1 | Potent cytokine that induces myofibroblast differentiation and ECM synthesis. nih.govnih.gov | Fibronectin, Latent TGF-β binding protein (LTBP) nih.gov |

| EDA-Fibronectin | Splice variant of fibronectin highly expressed in fibrotic tissue; potent inducer of myofibroblast differentiation. mdpi.com | Integrins α4β1, α4β7, α9β1 frontiersin.orgmdpi.com |

| α-Smooth Muscle Actin (α-SMA) | A key marker of myofibroblast differentiation; incorporated into stress fibers, enabling cell contraction. mdpi.com | Actin cytoskeleton |

| Collagen (Type I & III) | Major structural proteins of the ECM; excessively deposited by myofibroblasts, leading to tissue scarring. nih.govcambridge.org | Fibronectin |

Contribution to Inflammatory Responses and Immune Cell Functions

The fibronectin-receptor axis is a critical regulator of inflammation, influencing the behavior of various immune cells. nih.gov Fibronectin can act as a damage-associated molecular pattern (DAMP), signaling tissue injury to the innate immune system. nih.gov

Immune Cell Recruitment and Activation: During inflammation, fibronectin is deposited at the site of injury, where it acts as a chemoattractant for immune cells like neutrophils and macrophages. frontiersin.orgnih.gov The interaction between fibronectin and integrins on these immune cells is crucial for their migration into the inflamed tissue. nih.gov For example, the extra domain A (EDA) of fibronectin is known to bind to integrins highly expressed on activated neutrophils. frontiersin.org

Toll-Like Receptor (TLR) Signaling: Beyond integrins, certain domains of fibronectin can directly activate Toll-like receptor 4 (TLR4) on immune cells and fibroblasts. nih.govnih.gov This interaction triggers downstream signaling pathways, such as those involving TGF-β Activated Kinase 1 (TAK1) and MAP kinases, leading to the production of pro-inflammatory cytokines and chemokines like TNF-α and various interleukins. spandidos-publications.comnih.gov This mechanism links ECM remodeling directly to the innate immune response.

Macrophage Function: Fibronectin can modulate macrophage activity. It can promote macrophage phagocytosis and influence their polarization state, contributing to either pro-inflammatory or anti-inflammatory responses depending on the context. aginganddisease.orgkarger.com In inflammatory bowel disease, a secreted form of FNDC4, which contains a fibronectin domain, has been shown to inhibit macrophage activity and suppress inflammatory responses. aginganddisease.org

Implications in Nervous System Injury and Repair Mechanisms

In the central (CNS) and peripheral (PNS) nervous systems, the fibronectin-receptor interaction has a dual role following injury, contributing to both inhibitory and regenerative processes. karger.comoulu.fi

Axonal Growth and Guidance: During development and after injury, fibronectin is expressed along pathways for neuronal migration and axonal growth. oulu.fifrontiersin.org It serves as a substrate for growing axons, with its interaction with neuronal integrins (such as α5β1) providing essential guidance cues. frontiersin.org In vitro experiments have shown that fibronectin promotes the proliferation and directed migration of Schwann cells, which are critical for PNS regeneration. frontiersin.org

Glial Scar Formation: A major impediment to regeneration in the CNS is the formation of a glial scar at the injury site. oulu.fi This scar is a dense barrier composed of reactive astrocytes, microglia, and ECM components, including fibronectin and chondroitin (B13769445) sulfate (B86663) proteoglycans. oulu.fimdpi.com While initially protective, the glial scar is chronically inhibitory to axonal regrowth. Reactive astrocytes promote microglial inflammation through a fibronectin/β1 integrin pathway, contributing to the inhibitory environment of the scar. karger.commdpi.com

Remyelination: Following demyelinating injuries, such as those in multiple sclerosis, there is a transient upregulation of fibronectin in the lesion. nih.govmdpi.com Initially, this can be beneficial, promoting the recruitment and proliferation of oligodendrocyte progenitor cells (OPCs), the cells responsible for remyelination. nih.gov However, the persistent aggregation of fibronectin in chronic lesions can become inhibitory, impairing OPC differentiation and preventing successful remyelination. mdpi.com

Molecular Roles in Cardiovascular System Dysregulation (excluding clinical manifestations)

Within the cardiovascular system, the molecular functions of the fibronectin receptor are integral to processes like angiogenesis (the formation of new blood vessels) and the response to vascular injury.

Angiogenesis: The formation of new blood vessels is essential for tissue growth and repair but also for tumor progression. This process requires the proliferation and migration of endothelial cells, which is heavily dependent on their interaction with the ECM. mdpi.com Fibronectin promotes the survival, proliferation, and migration of endothelial cells through its binding to integrins like α5β1. mdpi.comnih.gov Blocking the α5β1 integrin has been shown to be a potent inhibitor of angiogenesis by inducing the death of actively proliferating endothelial cells. nih.gov

Vascular Injury and Remodeling: Following injury to a blood vessel, fibronectin is rapidly deposited as part of the provisional matrix. This fibronectin matrix promotes the migration and proliferation of vascular smooth muscle cells, contributing to the remodeling and repair of the vessel wall. However, excessive proliferation and migration of these cells can lead to neointimal formation and stenosis, a pathological narrowing of the vessel. The interaction of these cells with fibronectin via their integrin receptors is a key driver of this process.

Table 3: Summary of Fibronectin Receptor's Role in Cellular Pathophysiology

| Pathophysiology | Key Cellular Process | Primary Molecular Mechanisms |

|---|---|---|

| Cancer | Adhesion, Migration, Invasion, Metastasis molbiolcell.orgmdpi.com | Activation of FAK, PI3K/AKT, MAPK pathways; anoikis resistance. jcancer.orgnih.govnih.gov |

| Fibrosis | Myofibroblast differentiation, ECM deposition mdpi.comnih.gov | TGF-β activation; mechanotransduction via stiff matrix. mdpi.comnih.gov |

| Inflammation | Immune cell recruitment and activation nih.gov | Integrin-mediated migration; TLR4 activation by fibronectin DAMPs. frontiersin.orgnih.gov |

| Nervous System Injury | Axonal guidance vs. glial scar formation karger.comoulu.fi | Substrate for axonal growth; component of inhibitory scar matrix. frontiersin.orgmdpi.com |

| Cardiovascular Dysregulation | Angiogenesis, vascular remodeling | Endothelial cell migration and proliferation; smooth muscle cell proliferation. mdpi.comnih.gov |

Table of Compounds

| Compound Name |

|---|

| Fibronectin |

| Fibronectin Receptor Peptide (124-131) |

| Integrin (α5β1, αvβ3, α4β1, α4β7, α9β1, αvβ8) |

| Arg-Gly-Asp (RGD) |

| Focal Adhesion Kinase (FAK) |

| Phosphoinositide 3-kinase (PI3K) |

| Protein Kinase B (AKT) |

| Mammalian Target of Rapamycin (mTOR) |

| Mitogen-Activated Protein Kinase (MAPK) |

| Extracellular Signal-Regulated Kinase (ERK) |

| Signal Transducer and Activator of Transcription 3 (STAT3) |

| Matrix Metalloproteinase (MMP) |

| Transforming Growth Factor-beta (TGF-β) |

| α-Smooth Muscle Actin (α-SMA) |

| Extra Domain A (EDA) Fibronectin |

| Toll-Like Receptor 4 (TLR4) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Experimental Approaches and Methodologies for Studying Integrin Beta 1 Peptides

Peptide Synthesis and Modification for Research Applications

The generation of specific peptides like the Fibronectin Receptor Peptide (124-131) for research purposes is primarily accomplished through chemical synthesis, with subsequent modifications to enhance their utility in various experimental assays.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for artificially producing peptides. bachem.com The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. bachem.compeptide.com The core cycle of SPPS consists of:

Attachment: The C-terminal amino acid of the desired peptide is anchored to the resin. peptide.com

Deprotection: A temporary protecting group (e.g., Fmoc or Boc) is removed from the N-terminus of the attached amino acid. peptide.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus. Excess reagents are used to drive the reaction to completion. peptide.com

Wash: The resin is washed to remove excess reagents and soluble by-products. bachem.com This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. bachem.com This method simplifies the purification process at each step and allows for the efficient synthesis of peptides. bachem.comwisconsin.edu

Peptide Modifications: To facilitate research applications, synthetic peptides are often modified. Common modifications include:

Biotinylation: The addition of a biotin (B1667282) molecule to the peptide. nih.gov This allows the peptide to be strongly captured by streptavidin-coated surfaces or probes, which is useful in purification, immobilization for binding assays (like SPR), and detection. nih.govbiosensingusa.com

Myristoylation: The attachment of myristoyl, a saturated fatty acid, to the peptide's N-terminus. This lipid modification increases the peptide's hydrophobicity, enabling it to permeate cell membranes and interact with intracellular targets. molbiolcell.org

Fluorescent Labeling: Conjugating a fluorophore to the peptide allows for its direct visualization in imaging studies and quantification in binding assays.

These synthetic and modification strategies provide researchers with the specific and functionalized peptide reagents necessary to probe the complex biology of integrin-ligand interactions.

Table 1: Common Methods in Peptide Synthesis and Modification

| Technique/Modification | Principle | Primary Application in Peptide Research | References |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain anchored to an insoluble resin. | Primary method for generating custom peptides for research. | bachem.compeptide.comwisconsin.edu |

| Biotinylation | Covalent attachment of a biotin molecule to the peptide. | Immobilization on streptavidin-coated surfaces for binding assays; detection. | nih.govbiosensingusa.com |

| Myristoylation | Attachment of a myristoyl group (C14 fatty acid) to the N-terminus. | Enhancing cell permeability to study intracellular effects of the peptide. | molbiolcell.org |

| Fluorescent Labeling | Conjugation of a fluorescent dye (e.g., FITC, Rhodamine) to the peptide. | Direct visualization in cell imaging; use in fluorescence-based binding assays. | nih.gov |

In Vitro Cellular Assays for Adhesion, Migration, and Spreading

To determine the functional consequences of peptide-integrin interactions, a variety of in vitro cellular assays are employed. These assays measure fundamental cell behaviors that are critically dependent on integrin-mediated adhesion.

Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate. Typically, microplate wells are coated with an extracellular matrix (ECM) protein like fibronectin or with specific antibodies. sigmaaldrich.comsigmaaldrich.comcellbiolabs.com Cells are then seeded into these wells, and after an incubation period, non-adherent cells are washed away. The remaining adherent cells are then stained and quantified using a plate reader. cellbiolabs.comyoutube.com When studying an inhibitory peptide, the peptide is added to the cell suspension before seeding. A reduction in the number of adherent cells compared to a control indicates that the peptide is blocking the function of the adhesion receptors. nih.gov

Cell Migration Assays:

Transwell Assay (Boyden Chamber): This assay measures chemotactic cell migration. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Cells migrate through the pores toward the stimulus. The inhibitory peptide can be added to the upper chamber with the cells to test its effect on their migratory capacity. molbiolcell.orgnih.gov

Scratch (Wound Healing) Assay: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The ability of the cells to migrate and close the wound over time is monitored microscopically. The presence of an inhibitory peptide can slow or prevent this "healing" process. nih.gov

Cell Spreading Assays: After initial attachment, cells typically spread out on the substrate, a process driven by cytoskeleton reorganization and integrin signaling. In these assays, cells are plated on an ECM-coated surface (e.g., glass coverslips coated with fibronectin), and their morphology is observed over time using microscopy. youtube.comnih.gov The cell surface area is measured to quantify the degree of spreading. Inhibitory peptides that block integrin signaling can cause cells to remain rounded and fail to spread. nih.gov

Table 2: Research Findings from In Vitro Functional Assays

| Assay Type | Cell Line | Key Finding Related to Integrin β1 Inhibition | References |

|---|---|---|---|

| Adhesion Assay | Human Fibroblasts (WI38) | A function-blocking antibody to the integrin β1 subunit inhibited cell attachment to fibronectin and laminin (B1169045) substrates. | nih.gov |

| Adhesion Assay | Pancreatic Cancer Cells (FG-RFP) | shRNA knockdown of the β1 integrin subunit significantly inhibited cell adhesion to fibronectin, laminin, and collagen. | nih.gov |

| Migration Assay (Transwell) | Neuroblastoma Cells (SK-N-SH) | Targeted silencing of integrin β1 with siRNA inhibited gastrin-releasing peptide-induced cell migration. | nih.gov |

| Migration Assay (Transwell) | GD25 Cells | A peptide designed to block the interaction between Gα13 and integrin β1 inhibited cell migration on fibronectin. | molbiolcell.org |

| Spreading Assay | Human Fibroblasts (WI38) | An antibody against the integrin β1 subunit inhibited the spreading of cells on fibronectin and laminin substrates. | nih.gov |

Biochemical Techniques for Ligand Binding and Interaction Analysis

Biochemical techniques are essential for directly measuring the physical interaction between a peptide and its receptor. These methods provide quantitative data on binding affinity and kinetics, which are fundamental to understanding the peptide's potency and specificity.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. In a typical setup, the receptor protein (e.g., purified integrin) is immobilized on a sensor chip. A solution containing the peptide ligand is then flowed over the surface. Binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response signal. biosensingusa.com By analyzing the signal during the association (flow-on) and dissociation (flow-off) phases, one can determine key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). biosensingusa.comresearchgate.netnih.gov A lower K₋ value signifies a higher binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Saturation Transfer Difference (STD) NMR is particularly useful. researchgate.net In this method, the protein receptor is selectively irradiated. This saturation is transferred to any bound ligands via spin diffusion. By comparing the NMR spectrum with and without protein irradiation, one can identify the signals from the bound ligand and map its binding epitope. researchgate.net

Other techniques include Isothermal Titration Calorimetry (ITC) , which measures the heat change upon binding to determine thermodynamic parameters, and Fluorescence Polarization (FP) , where the change in polarization of a fluorescently labeled peptide upon binding to a larger protein is measured. nih.gov

Table 3: Examples of Ligand-Integrin Interaction Analysis

| Technique | Interacting Molecules | Parameter Measured | Illustrative Finding | References |

|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Integrin α3β1 and Fibronectin Fragments | Binding Kinetics (kₐ, kₔ, K₋) | Mutation of a key "synergy" site in fibronectin decreased integrin α3β1 binding affinity by 17-fold. | nih.gov |

| Surface Plasmon Resonance (SPR) | α-thrombin and Biotinylated Peptide | Equilibrium Dissociation Constant (K₋) | The interaction between the peptide Th10-39 and human α-thrombin was determined to have a K₋ of 10.9 nM. | biosensingusa.com |

| STD NMR | Integrin αIIbβ3 and cyclo(RGDfV) peptide | Binding and Dissociation Constant (K₋) | The K₋ for the peptide binding to integrin incorporated into liposomes was determined to be in the 30-60 µM range. | researchgate.net |

| Fluorescence Polarization (FP) | Integrin-Adhesion Complexes | Protein-Peptide Binding | Used as part of a suite of biochemical assays to characterize interactions within the integrin adhesome. | nih.gov |

Advanced Imaging Techniques for Integrin Localization and Dynamics

Advanced fluorescence microscopy techniques are indispensable for visualizing where and how integrins are organized on the cell surface and how this organization changes in response to peptide inhibitors.

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, high-resolution optical sections of a cell. It is widely used to visualize the localization of fluorescently-labeled integrins or associated proteins within cellular structures like focal adhesions. nih.govresearchgate.net

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy is ideal for studying events at the cell-substrate interface. It selectively excites fluorophores within a very thin layer (typically <100 nm) of the specimen adjacent to the coverslip. nih.gov This dramatically reduces background fluorescence from the rest of the cell, providing high-contrast images of the plasma membrane and structures like focal adhesions where integrins are concentrated. nih.govtechscience.com It is exceptionally well-suited for live-cell imaging of integrin clustering and dynamics. nih.govresearchgate.net

FRET and FRAP: These are dynamic imaging modalities often used with confocal or TIRF systems.

Förster Resonance Energy Transfer (FRET): FRET measures the transfer of energy between two nearby fluorophores (a donor and an acceptor). It can be used to detect when two molecules, such as an integrin and a signaling protein, come within a few nanometers of each other, indicating a direct interaction or a conformational change. researchgate.netresearchgate.net

Fluorescence Recovery After Photobleaching (FRAP): In FRAP, the fluorophores in a small region of the cell are intentionally destroyed (photobleached) with a high-intensity laser. The rate at which new, unbleached fluorescent molecules move into the bleached area is then measured. This provides information about the mobility and dynamics of proteins like integrins within the plasma membrane. researchgate.net

Table 5: Advanced Imaging in the Study of Integrins

| Technique | Specific Application for Integrin Studies | Information Gained | References |

|---|---|---|---|

| Confocal Microscopy | Imaging of fixed cells stained with fluorescent antibodies against integrins. | Provides high-resolution 3D localization of integrins within the cell and in adhesion complexes. | nih.govresearchgate.net |

| TIRF Microscopy | Live-cell imaging of fluorescently-tagged integrins at the cell-substrate interface. | High-contrast visualization of focal adhesion dynamics, integrin clustering, and recruitment. | nih.govnih.govtechscience.com |

| FRET | Measuring interaction between labeled integrin subunits or between integrins and ligands. | Detects molecular proximity (<10 nm), indicating direct interactions or conformational changes upon activation. | researchgate.netresearchgate.net |

| FRAP | Measuring the mobility of fluorescently-tagged integrins within the plasma membrane. | Quantifies the diffusion rate and mobile fraction of integrins, revealing their dynamic behavior. | researchgate.net |

| Immunofluorescence Staining | Visualizing the distribution of fibronectin receptors on the cell surface. | Treatment with a function-blocking antibody caused a redistribution from a streak-like pattern to a diffuse pattern. | nih.gov |

Engineered Peptides and Their Application in Research Paradigms

Design of Peptide Analogues and Mimetics based on Integrin Beta 1 (124-131)

The design of peptide analogues and mimetics inspired by the Integrin Beta 1 (124-131) sequence is a strategic approach to developing tools with enhanced stability, selectivity, and affinity for specific integrin subtypes. This field of research leverages the understanding that short peptide sequences can replicate the binding functions of large ECM proteins. mdpi.com

A primary goal in designing these analogues is to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation and lack of receptor specificity. acs.orgnih.gov Researchers employ various chemical modifications to create more robust and targeted molecules. These modifications include:

Cyclization: Creating cyclic peptides, which often exhibit greater stability and higher affinity compared to their linear counterparts. reading.ac.uk

Incorporation of non-natural amino acids: Replacing natural amino acids with synthetic ones to improve resistance to proteolysis and to fine-tune binding characteristics.

Peptidomimetics: Designing non-peptide scaffolds that mimic the spatial arrangement of key amino acid residues, thereby replicating the binding activity of the original peptide. frontiersin.org